

plant sources of Alstonine *Alstonia boonei* *Picralima nitida*

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Compound Focus: Alstonine

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Botanical Sources of Alstonine

Alstonine is not found in all species of the genera listed below, but these are the primary botanical sources identified in the scientific literature.

Plant Source	Family	Documented Plant Parts Containing Alstonine
<i>Alstonia boonei</i>	Apocynaceae	Stem bark [1] [2] [3]
<i>Picralima nitida</i>	Apocynaceae	Seeds [1] [2]
<i>Rauvolfia vomitoria</i>	Apocynaceae	Information not specified in search results [4]
<i>Rauvolfia obscura</i>	Apocynaceae	Roots, leaves [4]
<i>Rauvolfia hirsuta</i>	Apocynaceae	Roots [4]
<i>Rauvolfia volkensii</i>	Apocynaceae	Roots [4]
<i>Catharanthus roseus</i>	Apocynaceae	Produced in engineered biosynthetic pathways [5] [6]

Pharmacological Activity & Quantitative Data

Alstonine has demonstrated promising biological activities in preclinical studies, two of which are highlighted below.

Anti-malarial Activity A 2025 study investigated **alstonine**'s action against *Plasmodium falciparum* [7].

- **Mode of Action:** The antiplasmodial activity is linked to the parasite's mitochondria and/or pyrimidine biosynthesis pathways. In vitro resistance evolution and CRISPR/Cas9 gene editing validated that a point mutation (A318P) in the putative inner-mitochondrial membrane protein **PfMPV17** is linked to **alstonine** resistance [7].
- **In vitro Potency:** The compound exhibited an IC_{50} of **0.18 μ M** against *P. falciparum* and showed >1000-fold selectivity for parasites over human neonatal foreskin fibroblasts ($IC_{50} > 200 \mu$ M) [7].
- **Phenotype:** It displays a **slow-action phenotype**, with a 239-fold lower IC_{50} in 96-hour assays compared to 48-hour assays, indicating a mechanism distinct from fast-acting drugs like artemisinin [7].

Antibacterial Activity A 2024 study on metabolites from *A. boonei* and *P. nitida* reported the following antibacterial data for **alstonine** using a disc diffusion assay [2] [3]:

Bacterial Strain	Zone of Inhibition (mm)	Activity Level
<i>Pseudomonas aeruginosa</i>	9.3 \pm 0.6	Weak
<i>Streptococcus agalactiae</i>	10.0 \pm 0.0	Weak

Experimental Protocols for Key Assays

For researchers looking to replicate or build upon these findings, here are the core methodologies from the cited studies.

1. In Vitro Antiplasmodial Growth Inhibition Assay [7] This protocol is used to determine the half-maximal inhibitory concentration (IC_{50}) of **alstonine** against malaria parasites.

- **Parasite Culture:** *P. falciparum* infected erythrocytes are cultured in RPMI 1640 media supplemented with human serum, gentamicin, and hypoxanthine. Cultures are maintained at 37°C in a gaseous environment of 5% O₂, 5% CO₂, and 90% N₂.

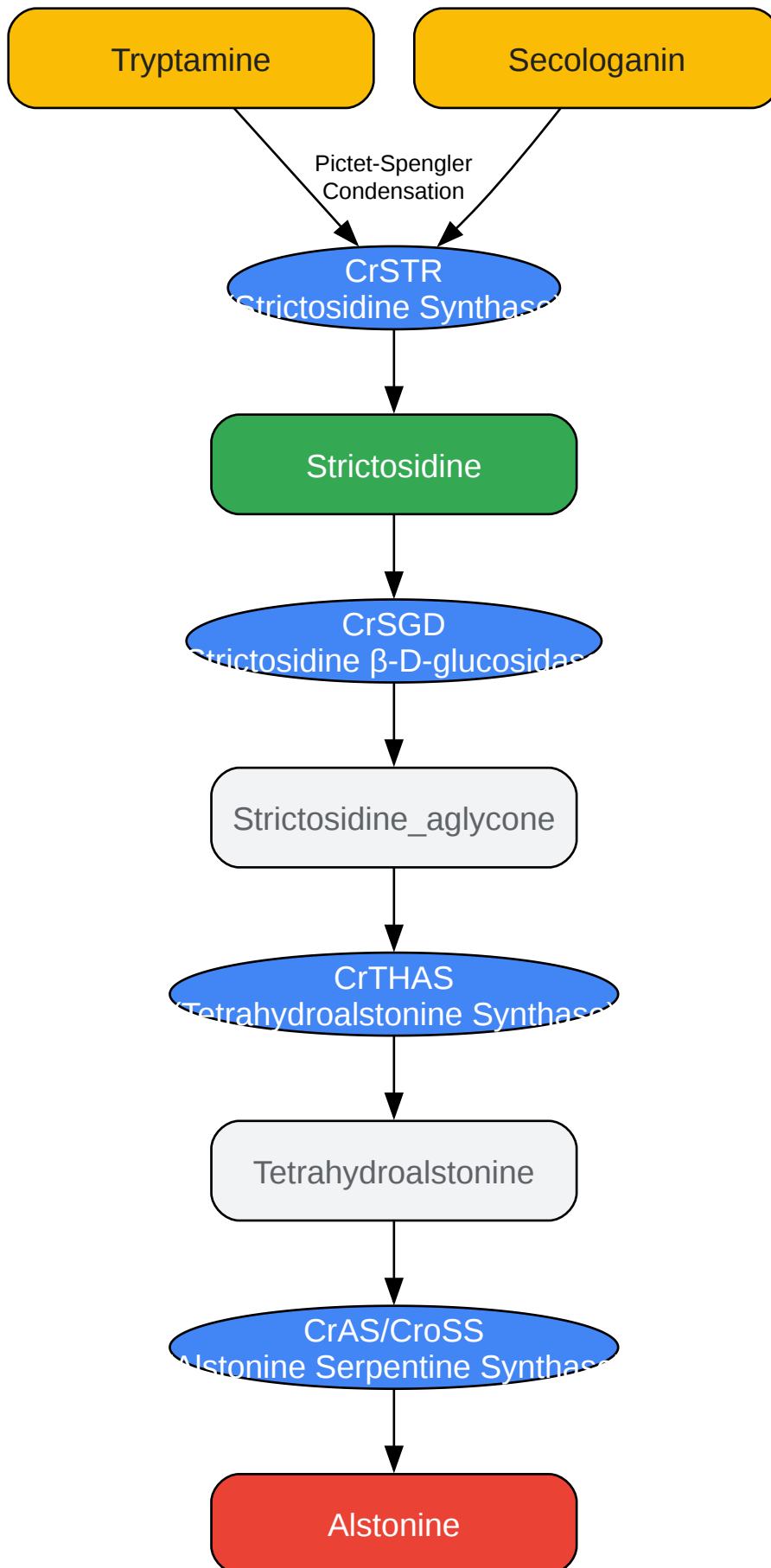
- **Assay Setup:** Serial dilutions of **alstonine** are prepared in 96-well plates. Synchronous ring-stage parasites are added to each well at a final parasitemia of 0.25% and hematocrit of 2.5%.
- **Incubation and Readout:** After 48 hours of incubation, 0.25 μCi of [^3H]-hypoxanthine is added to each well. Plates are incubated for a further 24 hours before the assay is stopped by freezing. Cells are harvested, and tritium incorporation is measured using a liquid scintillation counter.
- **Data Analysis:** Percentage growth inhibition is calculated for compound-treated wells versus vehicle-only controls (DMSO). IC_{50} values are determined using nonlinear regression analysis (e.g., in GraphPad Prism).

2. Disc Diffusion Assay for Antibacterial Activity [2] [3] This standard method qualitatively assesses the antibacterial potential of purified compounds.

- **Compound Application:** A solution of the purified **alstonine** compound is applied to a sterile filter paper disc.
- **Inoculation:** A bacterial lawn is prepared by spreading a standardized inoculum of the test organism (e.g., *Pseudomonas aeruginosa*, *Streptococcus agalactiae*) onto the surface of an agar plate.
- **Incubation:** The compound-loaded disc is placed on the inoculated agar surface. The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
- **Analysis:** The zone of inhibition around the disc is measured in millimeters. Chloramphenicol is typically used as a positive control.

Biosynthesis and Engineering Pathways

The biosynthetic pathway for **alstonine** has been elucidated, enabling its production in heterologous systems like yeast and *Nicotiana benthamiana* [5] [6]. The following diagram maps this pathway from primary metabolites to the final product.



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Alstonine biosynthetic pathway from primary precursors. CrSTR, CrSGD, CrTHAS, and CrAS/CroSS are key enzymes [5] [6].

The pathway engineering opens avenues for **precursor-directed biosynthesis** to create "new-to-nature" alkaloids. By feeding engineered yeast or plants with unnatural tryptamine analogs (e.g., halogenated, methylated), the biosynthetic machinery can produce novel **alstonine** derivatives with potentially improved pharmaceutical properties [5] [6].

Conclusion for Drug Development

Alstonine presents a compelling profile for further investigation:

- It is a **slow-acting antiplasmodial** with a novel, mitochondria-linked mechanism, making it a potential candidate for combination therapies to combat drug-resistant malaria [7].
- Its **biosynthetic pathway has been reconstituted** in microbial and plant heterologous systems, providing a sustainable and engineerable production platform beyond traditional plant extraction [5].
- This engineering capability enables the generation of a **diverse library of halogenated and other analogs**, facilitating structure-activity relationship (SAR) studies to optimize potency and reduce potential off-target effects [5].

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